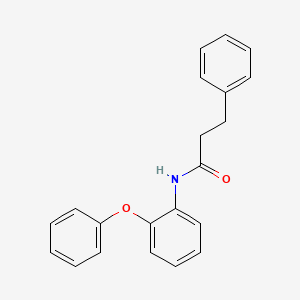
N-(2-phenoxyphenyl)-3-phenylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-phenoxyphenyl)-3-phenylpropanamide, also known as Fluridone, is a herbicide that has been widely used in the agricultural industry. Fluridone is a highly effective herbicide that has been used to control the growth of various aquatic plants, including algae and submerged weeds.
作用机制
N-(2-phenoxyphenyl)-3-phenylpropanamide works by inhibiting the synthesis of carotenoids, which are essential pigments for photosynthesis in plants. Without carotenoids, plants cannot produce energy from sunlight and eventually die. N-(2-phenoxyphenyl)-3-phenylpropanamide specifically inhibits the enzyme phytoene desaturase, which is involved in the biosynthesis of carotenoids. N-(2-phenoxyphenyl)-3-phenylpropanamide also affects the synthesis of abscisic acid, a plant hormone that regulates various physiological processes such as seed germination and stress response.
Biochemical and Physiological Effects:
N-(2-phenoxyphenyl)-3-phenylpropanamide has been shown to have a broad spectrum of herbicidal activity. It is effective against a wide range of aquatic plants, including algae and submerged weeds. N-(2-phenoxyphenyl)-3-phenylpropanamide has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. N-(2-phenoxyphenyl)-3-phenylpropanamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
One advantage of using N-(2-phenoxyphenyl)-3-phenylpropanamide in lab experiments is its high specificity for inhibiting phytoene desaturase, which makes it an effective tool for studying the biosynthesis of carotenoids in plants. N-(2-phenoxyphenyl)-3-phenylpropanamide is also highly soluble in water, which makes it easy to prepare solutions for experiments. One limitation of using N-(2-phenoxyphenyl)-3-phenylpropanamide is its potential toxicity to non-target organisms in aquatic environments. N-(2-phenoxyphenyl)-3-phenylpropanamide can also be expensive to produce, which may limit its use in certain experiments.
未来方向
There are several future directions for the research on N-(2-phenoxyphenyl)-3-phenylpropanamide. One direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study its potential use in the treatment of certain cancers. Further studies are also needed to understand the potential environmental impact of N-(2-phenoxyphenyl)-3-phenylpropanamide and its effects on non-target organisms in aquatic environments. In addition, there is a need for the development of more cost-effective synthesis methods for N-(2-phenoxyphenyl)-3-phenylpropanamide to make it more accessible for research purposes.
合成方法
N-(2-phenoxyphenyl)-3-phenylpropanamide is synthesized by the reaction of 2-phenoxyaniline and 3-phenylpropionyl chloride in the presence of a base. The reaction yields N-(2-phenoxyphenyl)-3-phenylpropanamide as a white solid, which is then purified by recrystallization. The chemical structure of N-(2-phenoxyphenyl)-3-phenylpropanamide is shown below:
科学研究应用
N-(2-phenoxyphenyl)-3-phenylpropanamide has been extensively studied for its herbicidal properties. It has been used for the control of various aquatic plants, including algae and submerged weeds. N-(2-phenoxyphenyl)-3-phenylpropanamide has also been studied for its potential use in the treatment of certain cancers. Studies have shown that N-(2-phenoxyphenyl)-3-phenylpropanamide can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. N-(2-phenoxyphenyl)-3-phenylpropanamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
N-(2-phenoxyphenyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2/c23-21(16-15-17-9-3-1-4-10-17)22-19-13-7-8-14-20(19)24-18-11-5-2-6-12-18/h1-14H,15-16H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMOFVLNUIOSEQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenoxyphenyl)-3-phenylpropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-chlorobenzyl)thio]acetamide](/img/structure/B5795949.png)
![3-[(4-phenoxyphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5795955.png)
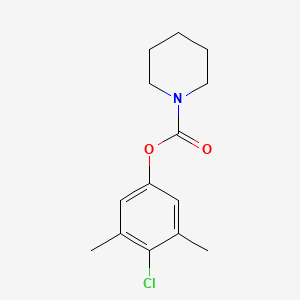
![N-{[(3-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B5795967.png)
![1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5795974.png)

![2,5-dichloro-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5795976.png)
![N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5796004.png)
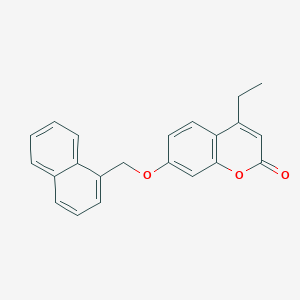
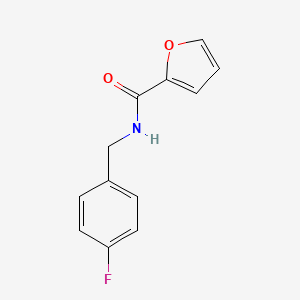
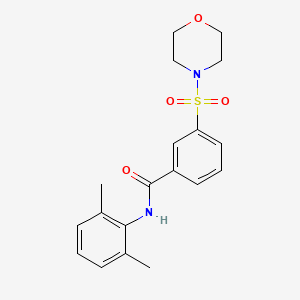
![N'-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5796044.png)
![ethyl 1-[(6-quinoxalinylamino)carbonothioyl]-4-piperidinecarboxylate](/img/structure/B5796061.png)